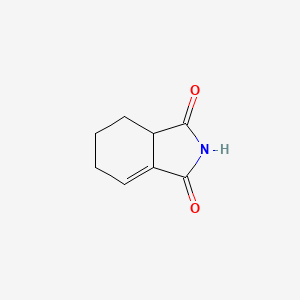
1H-Isoindole-1,3(2H)-dione, tetrahydro-
Overview
Description
1H-Isoindole-1,3(2H)-dione, tetrahydro- is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Isoindole-1,3(2H)-dione, tetrahydro- can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Another method includes a three-component coupling reaction comprising subsequent condensation and Diels-Alder reactions of α,β-unsaturated aldehydes, amide, and maleimide . Additionally, the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives has been reported to yield multifunctionalized isoindole-1,3-diones .
Industrial Production Methods
Industrial production of tetrahydroisoindole-1,3-dione typically involves the use of high-yield, selective reactions to ensure efficient synthesis. The reaction of tetraynes with imidazole derivatives and oxygen in a green, waste-free transformation with high atom economy is one such method .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-diones.
Reduction: Reduction reactions can modify the carbonyl groups, leading to different derivatives.
Substitution: Substitution reactions involving aromatic primary amines and maleic anhydride derivatives are common.
Common Reagents and Conditions
Oxidation: Imidazole derivatives and oxygen are used in the oxidation process.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Aromatic primary amines and maleic anhydride derivatives are used in condensation reactions.
Major Products Formed
The major products formed from these reactions include multifunctionalized isoindole-1,3-diones and various substituted tetrahydroisoindole derivatives .
Scientific Research Applications
Medicinal Chemistry
1H-Isoindole-1,3(2H)-dione derivatives have emerged as promising candidates in drug development due to their diverse biological activities. Recent studies highlight their potential as:
- Antimicrobial Agents : Research indicates that certain derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, one study reported that specific isoindole derivatives showed inhibition zones comparable to standard antibiotics like gentamicin .
- Anticancer Properties : Compounds derived from 1H-Isoindole-1,3(2H)-dione have been evaluated for their antiproliferative effects against cancer cell lines such as Caco-2 and HCT-116. These compounds demonstrated the ability to induce apoptosis and arrest the cell cycle, suggesting their potential as anticancer agents .
- Antileishmanial Activity : Some isoindole derivatives have shown remarkable effectiveness against Leishmania tropica, outperforming traditional treatments like Glucantime. The IC50 values for these compounds indicate potent activity, making them candidates for further development in treating leishmaniasis .
Organic Synthesis
In organic chemistry, 1H-Isoindole-1,3(2H)-dione serves as a versatile building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions:
- Synthesis of Derivatives : A recent study developed new hexahydro derivatives starting from 3-sulfolene, showcasing the compound's utility in creating diverse chemical entities through epoxidation and nucleophilic opening reactions .
- Building Block for Complex Molecules : The compound is utilized in synthesizing other heterocycles and biologically active molecules, demonstrating its importance in expanding the chemical library for drug discovery .
Industrial Applications
Beyond laboratory research, 1H-Isoindole-1,3(2H)-dione has applications in industrial chemistry:
- Biocides in Coatings : The compound has been assessed for its use as a biocide in paints and coatings due to its antimicrobial properties. This application underscores its relevance in enhancing product durability and safety .
- Material Science : Research indicates that isoindole derivatives can be incorporated into polymers and coatings to impart unique properties, such as improved thermal stability and mechanical strength .
Case Study 1: Anticancer Activity Evaluation
A study synthesized several isoindole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications on the isoindole scaffold significantly enhanced anticancer activity. For example, a derivative with a halogen substituent showed improved potency compared to its non-halogenated counterpart .
Case Study 2: Antimicrobial Efficacy
In another research effort, a series of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives were evaluated for antimicrobial activity. The findings demonstrated that certain compounds exhibited broad-spectrum activity against various pathogens, making them suitable candidates for further pharmaceutical development .
Mechanism of Action
The mechanism of action of tetrahydroisoindole-1,3-dione involves its interaction with molecular targets and pathways. For instance, some derivatives possess potent herbicidal activity and interact with human serum albumin through electrostatic interactions, forming a complex that alters the conformation and secondary structure of the protein . The compound’s effects are primarily mediated through its binding to specific sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Phthalimides: Known for their biological and pharmaceutical applications.
N-substituted imidazoles: Used in the synthesis of arylamines containing anthracene.
Uniqueness
Its ability to form stable complexes with biological macromolecules and its high-yield, selective synthesis methods further highlight its uniqueness .
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3a,4,5,6-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h3,6H,1-2,4H2,(H,9,10,11) |
InChI Key |
UZTZKICRSWXRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(C1)C(=O)NC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













